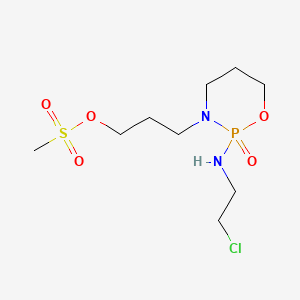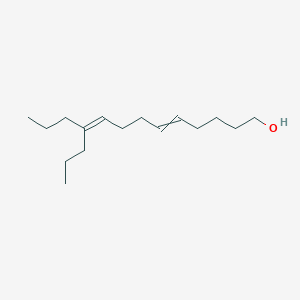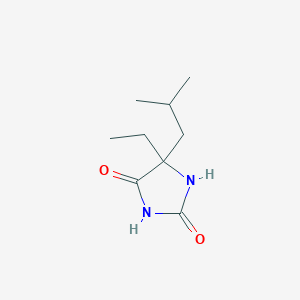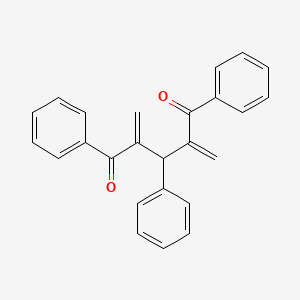
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is a complex organic compound with the molecular formula C25H20O2 It is characterized by its unique structure, which includes multiple aromatic rings and ketone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione typically involves the reaction of arylaliphatic 1,5-diketones with paraformaldehyde and secondary amines such as morpholine, piperidine, or dimethylamine. The reaction is carried out in acetic acid (AcOH) under controlled conditions to form α-methylidene-α’-aminomethyl diketones . These intermediates can then be further processed to obtain the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Aromatic substitution reactions can introduce different substituents onto the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione and its derivatives involves interactions with biological molecules. For instance, some derivatives induce the SOS response in bacterial cells, likely due to DNA damage . This response is a cellular reaction to DNA damage, leading to the expression of repair enzymes. The compound’s structure allows it to interact with various molecular targets, influencing different biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3,5-Triphenylpentane-1,5-dione: Similar in structure but lacks the methylidene groups.
3,5-Dibenzoylspiropiperidinium salts: These compounds share a similar core structure but have different functional groups and biological activities.
Uniqueness
2,4-Dimethylidene-1,3,5-triphenylpentane-1,5-dione is unique due to its specific arrangement of methylidene and phenyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
43226-37-5 |
|---|---|
Fórmula molecular |
C25H20O2 |
Peso molecular |
352.4 g/mol |
Nombre IUPAC |
2,4-dimethylidene-1,3,5-triphenylpentane-1,5-dione |
InChI |
InChI=1S/C25H20O2/c1-18(24(26)21-14-8-4-9-15-21)23(20-12-6-3-7-13-20)19(2)25(27)22-16-10-5-11-17-22/h3-17,23H,1-2H2 |
Clave InChI |
RIQPCRCWCBJEES-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(C1=CC=CC=C1)C(=C)C(=O)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,9,9a-Trimethyl-2,3,9,9a-tetrahydro[1,3]oxazolo[3,2-a]indole](/img/structure/B14665006.png)
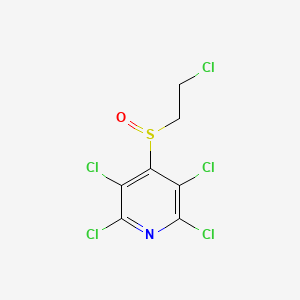
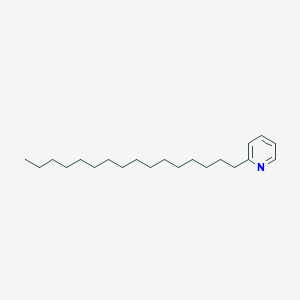
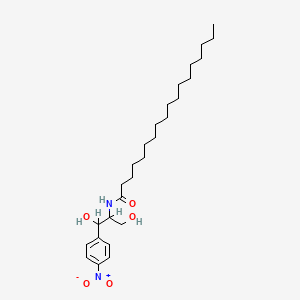
![1-Phenylspiro[2.6]nona-4,6,8-triene](/img/structure/B14665032.png)
![(3E,6E)-3-[(4-nitrophenyl)methylidene]-6-propylidenepiperazine-2,5-dione](/img/structure/B14665033.png)
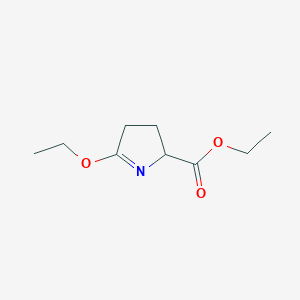
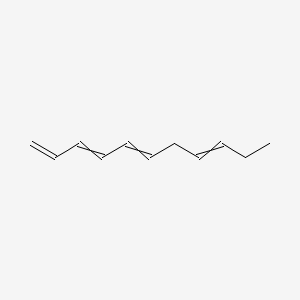
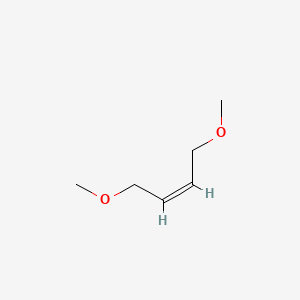

![Dimethyl [(carbamoylamino)methyl]phosphonate](/img/structure/B14665062.png)
